molecular formula C8H16N2O B8815219 3-(Piperidin-1-yl)propanamide CAS No. 4269-30-1

3-(Piperidin-1-yl)propanamide

Cat. No. B8815219
Key on ui cas rn: 4269-30-1
M. Wt: 156.23 g/mol
InChI Key: ZMDWVDOBEGZQJC-UHFFFAOYSA-N
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Patent
US04666905

Procedure details

A solution of piperidine, 4-(diphenylmethylene) (0.10 mole) and acrylamide (8.95 g, 0.062 mole) in EtOH (50 ml) was refluxed overnight. This reaction mixture was filtered and concentrated. The resulting while solid residue was dissolved in CHCl3, washed with H2O (3×150 ml), dried (Na2SO4) and the solvent removed to give thick yellow oil. Crystallization from CH2Cl2 -i-Pr2O afforded 29.01 g (75%) of 1-piperidinepropanamide, 4-(diphenylmethylene)-; mp 105°-7° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.95 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7]([NH2:11])(=[O:10])[CH:8]=[CH2:9]>CCO>[N:1]1([CH2:9][CH2:8][C:7]([NH2:11])=[O:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
8.95 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting while solid residue was dissolved in CHCl3
WASH
Type
WASH
Details
washed with H2O (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to give thick yellow oil
CUSTOM
Type
CUSTOM
Details
Crystallization from CH2Cl2 -i-Pr2O

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 29.01 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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